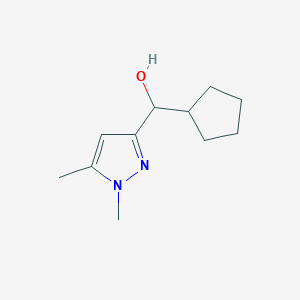

cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C11H18N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be separated and purified . The reaction conditions often include refluxing the mixture to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Applications De Recherche Scientifique

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and catalysts

Mécanisme D'action

The mechanism of action of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical reactions, such as the oxidation of catechol to o-quinone .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Dimethyl-1H-pyrazol-5-ylmethanol

- Cyclopentyl(1H-pyrazol-3-yl)methanol

- 1,5-Dimethyl-1H-pyrazol-3-ylmethanol

Uniqueness

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both cyclopentyl and dimethyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CPME) is a compound that has garnered attention for its significant biological activities, particularly as a selective antagonist of the neuropeptide Y2 receptor. This receptor plays a crucial role in regulating appetite and energy metabolism, making CPME a promising candidate for research into obesity and related metabolic disorders.

- Molecular Formula: C14H20N2O

- Molecular Weight: 232.32 g/mol

- Appearance: Colorless liquid

- Solubility: Soluble in polar solvents such as water and ethanol

CPME acts primarily as an antagonist at the neuropeptide Y2 receptor, which is involved in various physiological processes including appetite regulation and anxiety-related behaviors. By blocking this receptor, CPME has shown potential in modulating eating behavior and could be beneficial for treating obesity and anxiety disorders. The selectivity of CPME towards the neuropeptide Y2 receptor enhances its utility in pharmacological studies focused on these conditions.

Antagonistic Effects on Neuropeptide Y2 Receptor

The primary biological activity of CPME is its antagonistic effect on the neuropeptide Y2 receptor. This interaction can lead to:

- Reduced Appetite: By inhibiting the receptor, CPME may help decrease food intake.

- Anxiety Modulation: The blockade of neuropeptide Y2 can also influence anxiety-related behaviors, providing potential therapeutic avenues for anxiety disorders.

Other Potential Biological Activities

In addition to its effects on the neuropeptide Y2 receptor, CPME has been investigated for other biological activities:

- Antimicrobial Properties: Preliminary studies suggest that CPME may exhibit antimicrobial effects, although further research is needed to establish this activity definitively.

- Anticancer Potential: There are indications that CPME could have anticancer properties, warranting further exploration in cancer research.

Pharmacological Studies

Research has demonstrated that CPME's selectivity for the neuropeptide Y2 receptor allows it to effectively modulate physiological responses related to appetite and anxiety. For instance, studies have shown that administration of CPME in animal models results in significant reductions in food intake compared to controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CPME, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key features of CPME and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H20N2O | Selective antagonist of neuropeptide Y2 receptor |

| 1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | C14H21N5 | Different substitution patterns affecting biological activity |

| 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol | C8H12N2O | Smaller structure with distinct properties |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of CPME is crucial for predicting its therapeutic applications. Initial studies have indicated favorable absorption characteristics, but comprehensive evaluations regarding its safety profile and potential side effects are ongoing. These include assessments of toxicity and long-term effects when used as a therapeutic agent.

Propriétés

IUPAC Name |

cyclopentyl-(1,5-dimethylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8-7-10(12-13(8)2)11(14)9-5-3-4-6-9/h7,9,11,14H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWMYTAGAIUUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.